![molecular formula C20H20ClFN4O5S B2996843 (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide CAS No. 391896-16-5](/img/structure/B2996843.png)
(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20ClFN4O5S and its molecular weight is 482.91. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastrokinetic Activity
Compounds with a structural resemblance to "(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide" have been evaluated for their gastrokinetic activity, particularly in enhancing gastric emptying. For instance, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide exhibited potent gastric emptying activity in rats and mice, surpassing that of cisapride and metoclopramide without the dopamine D2 receptor antagonistic activity associated with these traditional treatments (Kato et al., 1991).
Intermolecular Interactions
Research on 1,2,4-triazole derivatives, which are structurally similar to the compound , has provided insights into various intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π. These interactions are crucial for understanding the physicochemical properties and potential biological activities of these compounds (Shukla et al., 2014).
GPR39 Agonists
Some kinase inhibitors with similar molecular frameworks have been identified as novel GPR39 agonists, providing new avenues for therapeutic applications. These compounds exhibit allosteric modulation by zinc, which enhances their activity and suggests potential off-target effects on G protein–coupled receptors (Sato et al., 2016).
Anticancer Properties
Benzylideneindolinone derivatives, which share functional groups with the compound , have shown potent growth inhibitory activities on hepatocellular carcinoma, suggesting a possible application in cancer therapy. These compounds interfere with multiple receptor tyrosine kinases, indicating a multi-targeted approach to cancer treatment (Chen et al., 2015).
Carbonic Anhydrase Inhibitors
Thiourea-substituted sulfonamides, which have structural similarities, demonstrated significant inhibitory effects on carbonic anhydrase isozymes, showing potential for the treatment of conditions like glaucoma (Mincione et al., 2005).
properties
IUPAC Name |
N-[2-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O5S/c21-17-2-1-3-18(22)16(17)12-24-25-19(27)13-23-20(28)14-4-6-15(7-5-14)32(29,30)26-8-10-31-11-9-26/h1-7,12H,8-11,13H2,(H,23,28)(H,25,27)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZYUXHMEZGQMC-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.